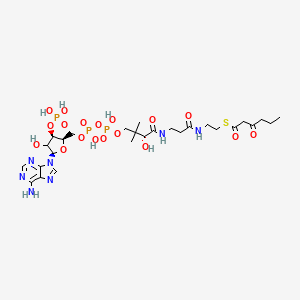
3-oxo-hexanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-hexanoyl-CoA can be achieved through chemo-enzymatic methods. One common approach involves the condensation of butyryl-CoA with acetyl-CoA, catalyzed by thiolase, to form this compound . This method is particularly useful when precursor acids are not commercially available .
Industrial Production Methods: Industrial production of this compound typically involves bio-electrochemical synthesis. This method utilizes enzymes such as aldehyde and alcohol dehydrogenases to convert hexanoyl-CoA into hexanoate . The process is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-oxo-hexanoyl-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its role in metabolic pathways.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include coenzyme A, acetyl-CoA, and butyryl-CoA . The reactions typically occur under mild conditions, often catalyzed by specific enzymes such as thiolase .
Major Products: The major products formed from the reactions of this compound include hexanoyl-CoA and hexanoate . These products are essential intermediates in fatty acid metabolism and other biosynthetic pathways.
Aplicaciones Científicas De Investigación
3-oxo-hexanoyl-CoA has numerous scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various fatty acids and polyketides . In biology, it plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid biosynthesis . In medicine, it is studied for its potential role in metabolic disorders and as a biomarker for certain diseases . In industry, it is used in the production of biofuels and other commodity chemicals .
Mecanismo De Acción
The mechanism of action of 3-oxo-hexanoyl-CoA involves its role as an acyl donor in various metabolic reactions . It interacts with enzymes such as thiolase and dehydrogenases to facilitate the transfer of acyl groups . This process is essential for the synthesis and degradation of fatty acids and other metabolites .
Comparación Con Compuestos Similares
3-oxo-hexanoyl-CoA is similar to other oxo-fatty acyl-CoAs, such as 3-oxohexanoic acid and hexanoyl-CoA . it is unique in its ability to act as an intermediate in both fatty acid metabolism and the citric acid cycle . This dual role makes it a valuable compound for various biochemical and industrial applications.
List of Similar Compounds:- 3-oxohexanoic acid
- Hexanoyl-CoA
- Butyryl-CoA
- Acetyl-CoA
Propiedades
Fórmula molecular |
C27H44N7O18P3S |
|---|---|
Peso molecular |
879.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexanethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20?,21+,22+,26-/m1/s1 |
Clave InChI |
NFOYYXQAVVYWKV-VIIGDLKUSA-N |
SMILES isomérico |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)

![5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
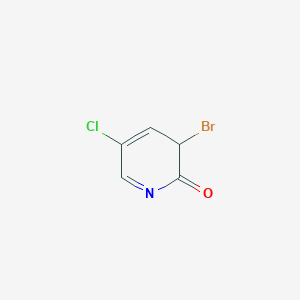
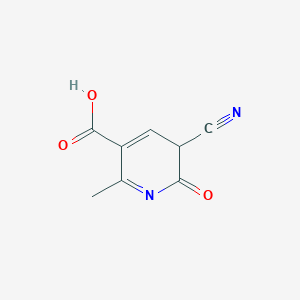
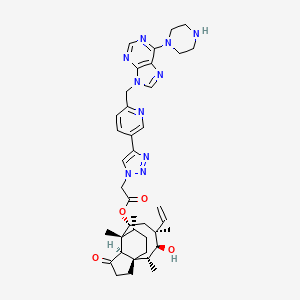
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
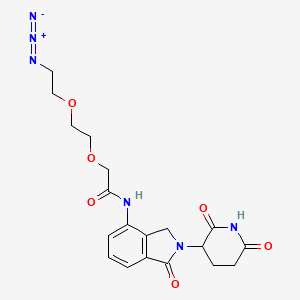
![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
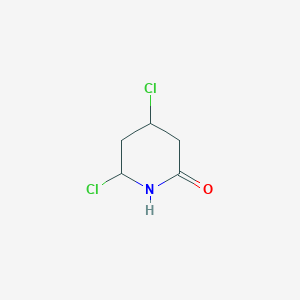
![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
